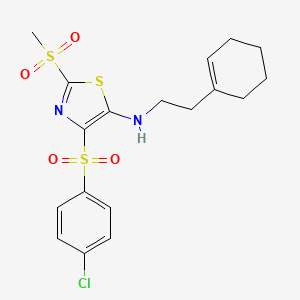

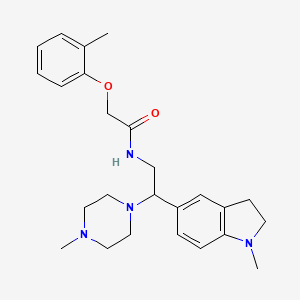

![molecular formula C10H12BrNO2 B2501355 N-[2-(4-溴苯氧基)乙基]乙酰胺 CAS No. 924829-94-7](/img/structure/B2501355.png)

N-[2-(4-溴苯氧基)乙基]乙酰胺

描述

N-[2-(4-bromophenoxy)ethyl]acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. Although the specific compound N-[2-(4-bromophenoxy)ethyl]acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including opioid kappa agonist properties and potential anticancer activities.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of opioid kappa agonists described in paper started from chiral amino acids, introducing various alkyl and aryl substituents. Similarly, the synthesis of anticancer drug candidates involved stirring specific precursors in dry conditions followed by recrystallization . The Leuckart reaction was used to synthesize novel acetamide derivatives with potential cytotoxic and anti-inflammatory activities . These methods highlight the versatility of synthetic approaches in creating acetamide derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the molecular structure of synthesized compounds, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for their biological function . Conformational analysis has also been employed to predict the activity of compounds based on their ability to adopt specific conformations similar to known active molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl ring or the ethyl linking group. For example, the introduction of bromo, tert-butyl, and nitro groups has been found to enhance the biological activity of certain acetamide derivatives . The interaction between different functional groups, such as nitro and acetamido groups, can also affect the chemical shift in NMR spectroscopy, providing insights into the electronic behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their solubility, stability, and electronic behavior, are important for their biological function and potential as therapeutic agents. Studies have investigated these properties using various spectroscopic techniques and computational methods, including vibrational spectroscopy, electron localization functions, and molecular docking analysis . These analyses help in understanding the drug mechanism and predicting the drug-like properties of the compounds.

科学研究应用

合成和药理评估

通过多步反应合成了N-[2-(4-溴苯氧基)乙基]乙酰胺衍生物,包括Leuckart反应。这些化合物,特别是那些带有溴、叔丁基和硝基基团的化合物,显示出作为细胞毒性、抗炎、镇痛和退热剂的潜力。像N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺这样的化合物表现出与标准药物(Rani, Pal, Hegde, & Hashim, 2016)相当的活性。

在抗癌和抗炎应用中的作用

研究开发了新颖的2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物系列,评估它们的抗癌和抗炎潜力。某些带有芳香环上卤素的化合物,如N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,显示出显著的抗癌、抗炎和镇痛活性,表明它们作为治疗剂的潜力(Rani, Pal, Hegde, & Hashim, 2014)。

抗微生物和细胞毒性特性

这些乙酰胺衍生物已经被评估其抗微生物活性。例如,N-(9-乙基-9H-咔唑-3-基)-2-(苯氧基)乙酰胺衍生物显示出显著的抗细菌和抗真菌活性。此外,它们的细胞毒性效应已经被研究,揭示了潜在的医学应用见解(Kaplancıklı等,2012)。

抗病毒特性

对这些衍生物的抗病毒特性的研究,特别是针对人类巨细胞病毒的研究已经进行。像N-芳基-2-{3-[ω-(4-溴苯氧基)烷基]-2,6-二氧-3,6-二氢嘧啶-1(2H)-基}乙酰胺已经在体外显示出强大的病毒抑制活性,突显了它们在抗病毒治疗中的潜力(Paramonova等,2020)。

在土壤接受和活性研究中的潜力

在土壤接受和活性研究中使用这些化合物,特别是与除草剂如乙草胺和阿拉克洛有关的研究已经展开。这项研究为环境相互作用提供了宝贵见解,并揭示了这些化学品在农业环境中的潜在影响(Banks & Robinson, 1986)。

合成和药物开发

合成N-[2-(4-溴苯氧基)乙基]乙酰胺衍生物在药物开发中发挥着关键作用,特别是在创建特定受体或酶的抑制剂方面。这包括开发针对蛋白酪氨酸磷酸酶1B的药物,这在抗糖尿病活性方面非常重要(Saxena et al., 2009)。

属性

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKXEBVTXADABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-bromophenoxy)ethyl]acetamide | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

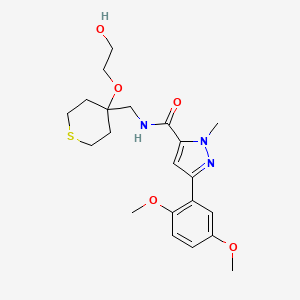

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

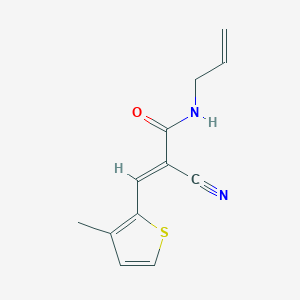

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

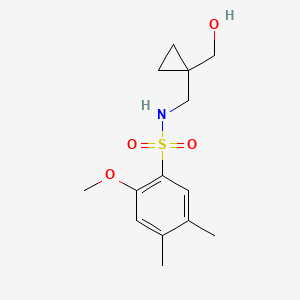

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)